Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate
Overview
Description
“Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 233.69 . The InChI key, which is a unique identifier for the compound, is APCLZSBKPHTAGP-UHFFFAOYSA-N
.
Scientific Research Applications
Attraction for Mediterranean Fruit Fly
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate has been studied for its attractiveness to the Mediterranean fruit fly. The compound's isomeric structures, particularly the trans-Trimedlure isomer, demonstrate significant attraction, impacting survey and detection programs in agricultural entomology (Mcgovern, Cunningham, & Leonhardt, 1986).
Photochemical Properties
Research into the photochemical properties of related cyclohexene compounds, such as Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, revealed selective photocyclization, providing insights into the photochemical behavior of cyclohexene derivatives (Anklam, Lau, & Margaretha, 1985).
Raman Spectrum and Conformation Studies
Studies on the Raman spectrum of cis and trans methyl 1-hydroxy-3-methylcyclohexane-carboxylates, closely related to the compound , have shed light on the conformations of these compounds. Understanding these conformations can be crucial for predicting chemical behavior and reactivity (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Enantioselective Synthesis in Attractants
The compound's related derivative, Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, has been synthesized enantioselectively, offering potential applications in creating potent attractants for agricultural pests like the Mediterranean fruit fly (Raw & Jang, 2000).
Hydrochlorination and Isomerization Studies
The hydrochlorination of 1-methylcyclohexene, a structurally similar compound, has been extensively studied, revealing insights into regioselective reactions and catalysis, which are critical in organic synthesis and industrial chemistry (Delaude & Laszlo, 1991).
Epoxide Rearrangement Research
Research on the isomerization of 1-methylcyclohexene oxide over solid acids and bases offers insights into reaction mechanisms that could be applicable to similar compounds, including Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate (Arata, Akutagawa, & Tanabe, 1975).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSDKHXTPKXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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